molecular formula C9H6BrNO3 B8096809 (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Cat. No.: B8096809
M. Wt: 256.05 g/mol
InChI Key: QGDFAVZMXHTARU-UHFFFAOYSA-N
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Description

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a halogenated derivative of benzo[d]isoxazole acetic acid, characterized by a bromine substituent at the 4-position of the benzisoxazole ring and an acetic acid moiety at the 3-position. This compound is structurally related to other benzo[d]isoxazole acetic acid derivatives, which are widely studied for their antimicrobial, coordination, and sorption properties.

The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance stability, alter solubility, and influence reactivity in coordination chemistry or biological applications. Such modifications are critical in optimizing compounds for targeted applications, such as uranium sorption or antimicrobial activity .

Properties

IUPAC Name

2-(4-bromo-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-5-2-1-3-7-9(5)6(11-14-7)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDFAVZMXHTARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Posner Reaction from 4-Hydroxycoumarin Derivatives

The Posner reaction, a classical approach for benzo[d]isoxazole-3-acetic acid synthesis, begins with 4-hydroxycoumarin (1). Treatment with hydroxylamine under basic conditions facilitates cyclization to form benzo[d]isoxazol-3-yl-acetic acid (2). Subsequent bromination at the 4-position introduces the bromo substituent.

Mechanistic Insights :

  • Cyclization : Hydroxylamine reacts with 4-hydroxycoumarin in the presence of sodium carbonate or triethylamine, inducing ring contraction to form the isoxazole nucleus.

  • Bromination : Electrophilic bromination of (2) using N-bromosuccinimide (NBS) in acetic acid selectively targets the 4-position due to electron-donating effects of the isoxazole oxygen.

Challenges :

  • Metal sodium in alcoholic solutions generates by-products like O-hydroxy-acetophenone-oxime, reducing yield.

  • Decarboxylation steps require harsh conditions (50% H₂SO₄, reflux), complicating isolation.

Alkylation of 4-Bromo-benzo[d]isoxazole Precursors

An alternative route involves alkylating pre-formed 4-bromo-benzo[d]isoxazole (3) with chloroacetic acid derivatives.

Procedure :

  • Synthesis of 4-Bromo-benzo[d]isoxazole : Bromination of benzo[d]isoxazole using NBS in AcOH yields (3) with >80% regioselectivity.

  • Alkylation : Reaction of (3) with ethyl chloroacetate in acetone, catalyzed by K₂CO₃ and tetraethylammonium bromide (TEBA), forms the ethyl ester intermediate (4).

  • Hydrolysis : Basic hydrolysis (NaOH, reflux) converts (4) to the target acetic acid derivative.

Advantages :

  • Avoids decarboxylation steps, simplifying purification.

  • CDI (1,1′-carbonyldiimidazole) activation enhances acylation efficiency (yields >85%).

Direct Bromination of Benzo[d]isoxazol-3-yl-acetic Acid

Brominating benzo[d]isoxazol-3-yl-acetic acid (2) post-synthesis offers flexibility.

Conditions :

  • Reagent : NBS in acetic acid at 75°C.

  • Regioselectivity : The acetic acid group directs bromination to the 4-position via resonance stabilization of the intermediate.

Yield Optimization :

  • Solvent Effects : Acetonitrile improves solubility, achieving 78% yield vs. 65% in dichloromethane.

  • Catalysis : Trace H₂SO₄ accelerates reaction kinetics (reduction from 6h to 3h).

Reaction Conditions and Optimization

Solvent and Temperature Profiles

MethodSolvent SystemTemperature (°C)Yield (%)
Posner ReactionH₂O/MeCN30–5060–70
AlkylationAcetoneReflux85
BrominationAcOH7578

Key Observations :

  • Aqueous methanol in the Posner reaction minimizes by-product formation.

  • Reflux conditions in alkylation ensure complete esterification.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : Resolves regioisomeric impurities (e.g., 6-bromo derivatives) with a C18 column (MeCN/H₂O = 70:30).

  • Silica Gel Chromatography : Isolates ethyl ester intermediates using ethyl acetate/hexane gradients (1:4 to 1:2).

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons at δ 7.0–8.0 ppm confirm the benzoisoxazole core. The acetic acid moiety appears as a singlet near δ 3.8–4.2 ppm.

  • LC/MS : Molecular ion peaks at m/z 256.1 [M+H]⁺ validate the target compound.

Comparative Analysis of Synthetic Methods

ParameterPosner ReactionAlkylationDirect Bromination
Starting Material CostHighModerateLow
Step Count322
Overall Yield (%)608578
By-Product FormationSignificantMinimalModerate

Recommendations :

  • Scale-Up : Alkylation route offers superior yield and simplicity.

  • Regioselectivity : Direct bromination ensures precise 4-substitution .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential therapeutic properties. This compound may serve as a lead compound for developing new drugs targeting specific biological pathways .

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of products with specific desired properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Benzo[d]isoxazole Acetic Acid Derivatives

Structural and Functional Group Variations

Key derivatives and their substituents include:

Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid 4-Br -Br, -COOH C₉H₆BrNO₃ 264.06 (calculated) Not explicitly listed
2-(Benzo[d]isoxazol-3-yl)acetic acid None -COOH C₉H₇NO₃ 177.16 4865-84-3
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid 5-OH -OH, -COOH C₉H₇NO₄ 193.16 34173-03-0
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid 5-CH₃ -CH₃, -COOH C₁₀H₉NO₃ 207.18 70154-01-7

Key Observations:

  • Electron Effects: The 4-bromo substituent is electron-withdrawing, which may increase the acidity of the acetic acid group compared to methyl (-CH₃) or hydroxy (-OH) substituents.

Uranium Sorption :

  • Acetic Acid Functionalization: Carboxyl (-COOH) groups are critical for uranium binding. Studies on acetic acid-modified biochar (ASBB) demonstrate that -COOH facilitates U(VI) sorption via monodentate coordination, achieving >97% removal efficiency .
  • Substituent Impact : Bromine’s electron-withdrawing nature may strengthen the carboxylate-U(VI) interaction by increasing the electrophilicity of the binding site. However, competing studies on hydroxy-substituted derivatives show that -OH groups also enhance sorption through hydrogen bonding .

Comparative Sorption Data :

Compound Type Maximum Sorption Capacity (mg/g) Optimal pH Key Binding Mechanism Reference
ASBB (Acetic Acid-Modified Biochar) 98.1 (U(VI)) 6.0 -COO⁻/UO₂²⁺ coordination
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid Not reported 6.0–7.0 -OH and -COOH dual binding
2-(Benzo[d]isoxazol-3-yl)acetic acid Not reported
Antimicrobial Activity
  • Nitro and Fluoro Derivatives: Compounds with -NO₂ or -F substituents exhibit enhanced antibacterial activity against Gram-positive and Gram-negative strains due to increased electrophilicity and membrane penetration .
Physicochemical Properties
Property (4-Bromo Derivative) 5-Hydroxy Derivative 5-Methyl Derivative
Melting Point Not reported Not reported Not reported
Solubility (Water) Low (predicted) Moderate Low
LogP (Lipophilicity) ~2.5 (estimated) 0.64 1.2
Hazard Profile Likely irritant H302, H315, H319 IRRITANT

Biological Activity

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including immunomodulatory effects, anti-inflammatory properties, and potential applications in drug development.

Chemical Structure and Properties

The compound features a brominated benzo[d]isoxazole moiety linked to an acetic acid functional group. The presence of the bromine atom at the 4-position is crucial for its biological activity, influencing its interaction with biological targets.

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including this compound, exhibit strong immunosuppressive activities . In a study examining various isoxazole derivatives, it was found that these compounds could modulate immune responses by regulating the expression of key cytokines and receptors involved in inflammation and immune activation. Specifically, the compound demonstrated:

  • Upregulation of pro-inflammatory cytokines : Such as IL-1B and IL-6.
  • Downregulation of anti-inflammatory markers : Including IL-10 and TLR4, suggesting a potential application in treating autoimmune conditions .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the secretion of pro-inflammatory mediators from immune cells. This was evidenced by:

  • Reduction in the production of TNF-alpha : A key cytokine involved in systemic inflammation.
  • Inhibition of COX enzymes : Which play a role in the inflammatory response .

Case Study 1: Immunosuppressive Activity

In a controlled study using animal models, this compound was administered to evaluate its effect on the humoral immune response. Results indicated:

  • A significant decrease in antibody production following immunization.
  • Alterations in lymphocyte proliferation assays, suggesting its potential use as an immunosuppressive agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the compound's efficacy in models of acute inflammation. The findings included:

  • A reduction in paw edema in rats treated with this compound compared to control groups.
  • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cytokine Receptors : Modulation of signaling pathways associated with cytokine receptor activation.
  • Enzymatic Inhibition : Direct inhibition of cyclooxygenase enzymes involved in the synthesis of inflammatory mediators.

Comparative Activity Table

Compound NameImmunosuppressive ActivityAnti-inflammatory ActivityTarget Enzymes/Pathways
This compoundHighModerateCOX, Cytokine Receptors
LeflunomideModerateHighTLR4, Cytokine Signaling
5-amino-3-methyl-isoxazolecarboxylic acidLowHighCOX, LOX

Q & A

Q. What are the standard synthetic routes for (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid, and how can reaction yields be optimized?

The synthesis typically involves cyclization of a brominated benzaldehyde derivative with hydroxylamine under basic conditions, followed by coupling with an acetic acid moiety. For example, analogous isoxazole-acetic acid derivatives are synthesized via condensation of substituted benzaldehydes with hydroxylamine hydrochloride, followed by ester hydrolysis to yield the carboxylic acid . To optimize yields, adjust reaction parameters such as pH (alkaline conditions favor cyclization), temperature (controlled heating avoids side reactions), and stoichiometry of reagents (e.g., excess hydroxylamine drives cyclization). Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of the brominated benzisoxazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and the acetic acid side chain (carboxylic acid proton at δ ~12 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C9H6BrNO3) and detects isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of the isoxazole ring) confirm functional groups .

Q. How does the bromine substituent influence the compound’s reactivity in downstream derivatization?

The 4-bromo group enhances electrophilic aromatic substitution (e.g., Suzuki coupling for aryl-aryl bond formation) or nucleophilic displacement (e.g., substitution with amines or thiols). The acetic acid moiety allows for amide or ester formation via coupling reagents like EDCI/HOBt . For example, the bromine can be replaced with a methoxy group using a copper-catalyzed Ullmann reaction, enabling structural diversification for SAR studies .

Advanced Research Questions

Q. What experimental strategies are used to study the interaction of this compound with enzyme targets like farnesyl pyrophosphate synthase (FPPS)?

  • Thermal Shift Assays (TSA): Monitor thermal denaturation of FPPS via differential scanning fluorimetry (DSF). A positive ΔTm (melting temperature shift) indicates ligand binding. For example, the structurally similar 2-(benzo[d]isoxazol-3-yl)acetic acid caused a ΔTm of 4.2°C in FPPS, suggesting weak stabilization .
  • X-ray Crystallography: Co-crystallization with FPPS reveals binding modes. The acetic acid group often interacts with Mg²+ ions in the enzyme’s active site, while the bromobenzisoxazole occupies hydrophobic pockets .
  • Enzymatic Assays: Measure inhibition kinetics (IC50) using radiolabeled substrates (e.g., ³H-GPP) to quantify competitive vs. non-competitive inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Core Modifications: Replace the bromine with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups to alter electronic properties and binding affinity .
  • Side-Chain Optimization: Convert the acetic acid to amides or esters to improve membrane permeability. For instance, hydrazide derivatives of benzo[d]isoxazole showed enhanced antimicrobial activity in SAR studies .
  • Fragment-Based Screening: Use libraries like the Maybridge 500 to identify synergistic fragments that improve potency when combined with the parent compound .

Q. How should researchers address contradictory data regarding the compound’s bioactivity across different studies?

  • Control for Solubility: Discrepancies may arise from solubility differences in assay buffers. Use co-solvents (e.g., DMSO ≤1%) or measure solubility via nephelometry .
  • Validate Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assay [CETSA] for in-target engagement) to confirm bioactivity .
  • Standardize Assay Conditions: Ensure consistent pH, temperature, and cell lines/strains. For example, variations in bacterial strains may explain differing antimicrobial results .

Q. What methodologies mitigate challenges in handling the compound’s physicochemical instability during experiments?

  • Storage: Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the acetic acid group .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring to identify degradation products .
  • Formulation: Use lyophilization for long-term storage or encapsulate in cyclodextrins to enhance aqueous stability .

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